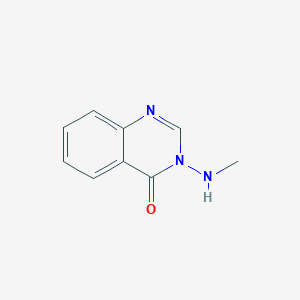

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(methylamino)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSIQISCRSIACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380368 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60512-86-9 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9): A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1] This document will delve into the chemical properties, a proposed synthetic route, and the potential biological significance of this specific derivative, framed within the broader context of the extensive research on the quinazolinone scaffold.

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of new therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Their versatility and ability to interact with a wide array of biological targets have made them a focal point of intensive research and development in the pharmaceutical industry.[1][6]

3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9) is a specific derivative characterized by a methylamino group at the 3-position of the quinazolinone ring system. This substitution is significant as it provides a handle for further chemical modifications, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[3] While this specific molecule is primarily documented as a chemical intermediate, its structural similarity to known bioactive quinazolinones suggests a strong potential for pharmacological activity.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one are summarized below.

| Property | Value | Source |

| CAS Number | 60512-86-9 | [3][7][8] |

| Molecular Formula | C₉H₉N₃O | [3][8] |

| Molecular Weight | 175.19 g/mol | [3][8] |

| Appearance | Solid | [8] |

| Purity | ≥98% | [8] |

Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of related quinazolinone derivatives.[9][10]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

Reactants: To a round-bottom flask, add anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents).

-

Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Rationale: The acetic anhydride acts as both a reactant and a dehydrating agent, facilitating the cyclization of anthranilic acid to form the benzoxazinone ring.

-

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

-

Reactants: In a separate round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.

-

Addition: To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Rationale: Methylhydrazine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring.

-

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture. The product is expected to precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[11][12]

Potential Biological Activities and Mechanism of Action

Given the lack of specific biological data for 3-(Methylamino)-3,4-dihydroquinazolin-4-one, its potential activities can be inferred from the extensive research on structurally similar quinazolinone derivatives.

Anticancer Potential: Many quinazolin-4(3H)-one derivatives have demonstrated significant anticancer activity.[4][6][13] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases (e.g., EGFR) and phosphoinositide 3-kinases (PI3Ks).[4][5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[4]

Hypothetical Signaling Pathway: Targeting Tyrosine Kinase Signaling

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Protocol for MTT Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-(Methylamino)-3,4-dihydroquinazolin-4-one in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the wells and add the media containing the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization: Carefully remove the media and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

3-(Methylamino)-3,4-dihydroquinazolin-4-one represents a promising, yet underexplored, molecule within the pharmacologically significant quinazolinone family. While its primary current role appears to be as a synthetic intermediate, its structural characteristics warrant a thorough investigation into its potential biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol and comprehensive spectral data.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Mechanism of Action Studies: If activity is identified, elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize for potency and selectivity.

References

Sources

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 60512-86-9(4(3H)-Quinazolinone,3-(methylamino)-) | Kuujia.com [kuujia.com]

- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]

- 8. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Properties, Synthesis, and Medicinal Chemistry Context

Introduction: The Quinazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets. The quinazolinone skeleton is a prominent member of this class.[1][2] Its rigid, bicyclic structure provides a versatile scaffold that can be functionalized at various positions to modulate pharmacological activity. Quinazolinone derivatives have been extensively investigated and are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[3][4][5]

This technical guide focuses on a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS 60512-86-9). We will delve into its core chemical properties, propose a robust synthetic pathway based on established methodologies for analogous compounds, and contextualize its significance within the broader field of drug discovery and development. This document is intended for researchers, chemists, and pharmacologists who require a detailed understanding of this compound for synthetic planning, analogue design, or biological screening.

Physicochemical and Structural Profile

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. It dictates formulation strategies, analytical method development, and interpretation of biological data.

2.1 Identity and Structure

-

Systematic Name: 3-(Methylamino)-3,4-dihydroquinazolin-4-one

-

Common Synonyms: 3-(methylamino)-4(3H)-quinazolinone[6]

-

Chemical Structure:

2.2 Physicochemical Data

The key quantitative properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one are summarized in the table below. This data is critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 175.19 g/mol | [6][8][9] |

| Appearance | Solid | [7] |

| Melting Point | 110 °C | [6] |

| Purity (Commercial) | ≥95-98% | [7] |

Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for biological testing and further chemical modification. While a direct published synthesis for 3-(methylamino)-3,4-dihydroquinazolin-4-one is not detailed in the available literature, a highly plausible and robust two-step protocol can be designed based on the well-established synthesis of its 3-amino analogues.[11][12][13]

3.1 Retrosynthetic Analysis and Proposed Route

The proposed synthesis proceeds via a common intermediate, a benzoxazinone, which is then cyclized with the appropriate substituted hydrazine.

-

Step 1: Benzoxazinone Formation. Anthranilic acid is cyclized with acetic anhydride. This is a standard and efficient method to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[11][13]

-

Step 2: Quinazolinone Ring Formation. The benzoxazinone intermediate undergoes nucleophilic attack and subsequent cyclization with methylhydrazine . The use of methylhydrazine, as opposed to hydrazine hydrate which yields the 3-amino analogue, is the key modification to install the required N-methylamino group at the 3-position.

This approach is mechanistically sound and leverages high-yielding, well-documented reactions.

3.2 Detailed Experimental Protocol

This protocol is a proposed methodology based on established chemical principles for analogous compounds.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)

-

To a 250 mL round-bottom flask, add anthranilic acid (13.7 g, 100 mmol).

-

Carefully add acetic anhydride (30 mL, ~3 equiv.) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture gently under reflux for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. The resulting solid is 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step, often without further purification.

Step 2: Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one (Final Product)

-

In a 250 mL round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (16.1 g, 100 mmol) in ethanol (100 mL).

-

To this solution, add methylhydrazine (5.3 mL, 100 mmol) dropwise with stirring. Caution: Methylhydrazine is toxic and volatile; handle it in a well-ventilated fume hood.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction by TLC.[11]

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

3.3 Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis, from starting materials to the final, purified product.

Caption: Proposed two-step synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

Biological Context and Therapeutic Potential

The true value of a compound like 3-(methylamino)-3,4-dihydroquinazolin-4-one lies in its potential as a building block or a bioactive agent itself. The quinazolinone core is a cornerstone of modern medicinal chemistry.

4.1 The Quinazolinone Scaffold in Drug Discovery

The N-3 position of the quinazolinone ring is a critical site for chemical modification. The methylamino group in the title compound is a versatile handle for further derivatization, for example, through acylation or reaction with aldehydes to form Schiff bases, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[12]

The broad therapeutic relevance of the quinazolinone scaffold is well-documented and spans numerous disease areas. This diversity underscores the "privileged" nature of the core structure.

Caption: Diverse biological activities associated with the quinazolinone scaffold.[1][2][5]

4.2 Future Research Directions

Given the established importance of this scaffold, 3-(methylamino)-3,4-dihydroquinazolin-4-one serves as an excellent starting point for new drug discovery campaigns. Future research could focus on:

-

Kinase Inhibition: The related 4-aminoquinazoline structure is the basis for several approved EGFR kinase inhibitors used in cancer therapy, such as gefitinib.[14] Exploring the potential of 3-amino substituted quinazolinones as inhibitors of various kinases is a logical and promising avenue.

-

Antimicrobial Agents: With the rise of antibiotic resistance, novel scaffolds are urgently needed. The quinazolinone core has shown promise as an antibacterial and antifungal agent, making this a valuable area for investigation.[5]

-

CNS Activity: The scaffold has also been linked to anticonvulsant and other CNS activities, warranting screening against neurological targets.[4]

Conclusion

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a well-defined chemical entity belonging to the pharmacologically significant quinazolinone class. While detailed biological studies on this specific molecule are not widely published, its structural features and the robust, plausible synthetic route outlined in this guide make it an attractive compound for medicinal chemistry programs. Its true potential lies in its utility as a versatile intermediate for creating novel derivatives aimed at a wide array of therapeutic targets, from cancer to infectious diseases. The insights and protocols provided herein serve as a solid foundation for researchers to synthesize, characterize, and explore the full biological potential of this promising molecule.

References

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

A review on biological activity of quinazolinones. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved January 11, 2026, from [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

-

Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 60512-86-9 CAS MSDS (3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

- 8. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]

- 9. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, quinazolinone derivatives stand out for their broad spectrum of biological activities. Among these, 3-(Methylamino)-3,4-dihydroquinazolin-4-one is a molecule of significant interest. Its structural confirmation is a critical first step in understanding its chemical behavior, potential therapeutic applications, and for ensuring quality and purity in synthetic processes. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each step.

The process of structure elucidation is akin to solving a molecular puzzle. Each analytical technique provides a unique piece of information, and only by logically assembling these pieces can the full, unambiguous structure be revealed. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to definitively characterize 3-(Methylamino)-3,4-dihydroquinazolin-4-one. The protocols described herein are designed to be self-validating, ensuring the reliability and reproducibility of the analytical results, a cornerstone of good scientific practice and regulatory compliance.[1][2][3][4][5]

The Elucidation Workflow: A Multi-faceted Approach

Caption: A logical workflow for the structure elucidation of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

I. Synthesis and Purification: The Foundation of Accurate Analysis

A prerequisite for accurate structural analysis is a pure sample. The synthesis of 3-(methylamino)-3,4-dihydroquinazolin-4-one can be achieved through various reported methods, often involving the cyclization of an appropriately substituted anthranilamide derivative with a suitable reagent.[6] Following synthesis, rigorous purification is paramount to remove any starting materials, byproducts, or residual solvents that could interfere with spectroscopic analysis.

Typical Purification Protocol:

-

Initial Work-up: The crude reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Chromatography: Column chromatography using silica gel is a common and effective method for separating the target compound from closely related impurities. The choice of solvent system (e.g., ethyl acetate/hexane) is crucial and should be optimized using thin-layer chromatography (TLC).

-

Recrystallization: For crystalline solids, recrystallization from a suitable solvent or solvent mixture is an excellent final purification step to obtain a highly pure, crystalline product. This process also provides well-formed crystals that may be suitable for single-crystal X-ray diffraction, the gold standard for structure determination, if required.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(methylamino)-3,4-dihydroquinazolin-4-one, both ¹H and ¹³C NMR are essential, and 2D NMR techniques can further confirm assignments.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, high-quality 5 mm NMR tube.[8][9][10][11] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for quinazolinone derivatives due to its excellent solvating power.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10][12]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion. Key acquisition parameters to consider include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Spectral Data and Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | m | 4H | The protons on the benzene ring of the quinazolinone core will appear in the aromatic region. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents. | |

| N-H (Amine) | Variable | br s | 1H | The chemical shift of the N-H proton is variable and can be concentration and solvent-dependent. It often appears as a broad singlet and may exchange with D₂O. | |

| N-CH₃ (Methylamino) | 2.5 - 3.5 | d or s | 3H | J ≈ 5 Hz (if coupled to N-H) | The methyl protons will appear as a doublet if coupled to the adjacent N-H proton, or as a singlet if this coupling is not resolved. |

| C-H (Position 2) | 7.5 - 8.5 | s | 1H | The proton at the 2-position of the quinazolinone ring is typically a singlet and appears in the downfield region. |

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR.[10] The same deuterated solvent and internal standard can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the FID as described for ¹H NMR.

Expected ¹³C NMR Spectral Data and Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carbonyl) | 160 - 170 | The carbonyl carbon of the quinazolinone ring is highly deshielded and appears far downfield. |

| Aromatic & Heteroaromatic Carbons | 110 - 150 | The eight carbon atoms of the quinazolinone ring system will appear in this region. Specific assignments can be aided by 2D NMR techniques. |

| N-CH₃ (Methylamino) | 25 - 35 | The methyl carbon will appear in the upfield aliphatic region. |

C. 2D NMR Spectroscopy: Confirming Connectivity

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

-

COSY: Reveals proton-proton coupling relationships. For example, it can confirm the coupling between the N-H and N-CH₃ protons.

-

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[14][15] A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg) and pressed into a transparent pellet.[15] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.[15]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Interpretation: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Characteristic of the secondary amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Indicates the presence of the aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Corresponds to the methyl group. |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | A strong, sharp absorption band characteristic of the quinazolinone carbonyl group. |

| C=N Stretch | 1610 - 1635 | Medium | Associated with the imine-like bond in the quinazolinone ring.[16] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected for the aromatic ring system. |

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.

Experimental Protocol:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent, and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[17][18]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound. The isotopic pattern can also provide clues about the elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak: For 3-(methylamino)-3,4-dihydroquinazolin-4-one (C₉H₉N₃O), the expected monoisotopic mass is 175.0746 g/mol . In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 176.0824. HRMS should confirm this mass to within a few parts per million (ppm).

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting fragment ions, which can provide further structural information.[18] Common fragmentation pathways for quinazolinones involve the loss of small neutral molecules such as CO and HCN.[19]

V. Data Integration and Structure Confirmation: Assembling the Puzzle

The final and most critical step is the integration of all the spectroscopic data to build a cohesive and unambiguous picture of the molecular structure.

Caption: Integration of data from multiple spectroscopic techniques for final structure confirmation.

The Logic of Confirmation:

-

Molecular Formula: HRMS provides the exact molecular formula (C₉H₉N₃O).

-

Functional Groups: FT-IR confirms the presence of key functional groups: an amine (N-H), a carbonyl (C=O), aromatic rings (C=C), and aliphatic groups (C-H).

-

Carbon Skeleton and Proton Environment: ¹³C NMR shows the presence of nine distinct carbon atoms, including a carbonyl and aromatic/heteroaromatic carbons. ¹H NMR reveals the number and types of protons, including those on the aromatic ring, the methyl group, and the amine.

-

Connectivity: 2D NMR experiments (COSY and HSQC) definitively establish the connectivity between protons and carbons, confirming the arrangement of the methylamino group and its attachment to the quinazolinone core.

By systematically analyzing and cross-referencing the data from these techniques, the structure of 3-(methylamino)-3,4-dihydroquinazolin-4-one can be elucidated with a high degree of confidence.

Conclusion

The structure elucidation of 3-(methylamino)-3,4-dihydroquinazolin-4-one is a systematic process that relies on the synergistic application of modern spectroscopic techniques. This guide has provided a detailed, technically-grounded framework for this process, emphasizing the importance of a logical workflow, robust experimental protocols, and the integrated interpretation of data. For researchers in drug discovery and development, a thorough and validated structural characterization is not merely a preliminary step but the very foundation upon which all subsequent biological and pharmacological studies are built. Adherence to these principles ensures the scientific integrity of the research and contributes to the development of safe and effective new medicines.

References

- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

- International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis.

- ChemicalBook. (n.d.). 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.

- Hornak, J. P. (n.d.). Sample Preparation.

- Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- University of Bristol. (n.d.). How to make an NMR sample.

- Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.

- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.

- Journal of Pharmaceutical and Biomedical Analysis. (2015). Analytical method validation: A brief review.

- Bio-protocol. (2023, December 2). Protocol for determining protein dynamics using FT-IR spectroscopy.

- METTLER TOLEDO. (n.d.). 4 Guidelines For FTIR PAT.

- Sciex. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?.

- Molecules. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.

- University of Southampton ePrints. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. pharmaerudition.org [pharmaerudition.org]

- 3. emerypharma.com [emerypharma.com]

- 4. wjarr.com [wjarr.com]

- 5. qbdgroup.com [qbdgroup.com]

- 6. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. jchps.com [jchps.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 3-(Methylamino)-3,4-dihydroquinazolin-4-one, providing a comprehensive overview of its chemical characteristics, synthesis, and potential biological significance within the broader context of quinazolinone-based drug discovery. While this particular molecule is not as extensively studied as some of its analogues, its structure embodies key features of this important class of compounds. This document will synthesize available data with established principles of quinazolinone chemistry and pharmacology to offer a valuable resource for researchers in the field.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds featuring a bicyclic system where a benzene ring is fused to a pyrimidine ring containing a ketone group.[4] This structural motif is found in over 150 naturally occurring alkaloids and has been a fertile ground for the development of synthetic therapeutic agents.[5] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5] The 4(3H)-quinazolinone isomer, to which 3-(Methylamino)-3,4-dihydroquinazolin-4-one belongs, is particularly prominent in pharmacologically active molecules.[3]

Physicochemical Properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For 3-(Methylamino)-3,4-dihydroquinazolin-4-one, the key identifiers and known properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(Methylamino)-3,4-dihydroquinazolin-4-one | [6][7][8] |

| CAS Number | 60512-86-9 | [6][7] |

| Molecular Formula | C₉H₉N₃O | [6][8] |

| Molecular Weight | 175.19 g/mol | [6][8] |

| Physical Form | Solid | [6] |

| Purity | Commercially available up to 98% | [6] |

While specific experimental data on properties like melting point, solubility, and spectral characteristics are not extensively reported in peer-reviewed literature for this exact compound, commercial suppliers indicate it is a solid.[6] For related quinazolinone derivatives, melting points can vary widely depending on substitution patterns.

Synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

The synthesis of quinazolinone derivatives is a well-established area of organic chemistry, with numerous methodologies reported.[9][10] For 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a plausible synthetic route involves the cyclization of an appropriately substituted anthranilamide derivative with a suitable one-carbon source, or the reaction of a benzoxazinone intermediate with methylhydrazine.

General Experimental Protocol for the Synthesis of 3-Amino-Substituted Quinazolin-4-ones

This protocol is a representative example for the synthesis of 3-amino-substituted quinazolin-4-ones and can be adapted for the synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one by using methylhydrazine.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane, add an acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Step 2: Synthesis of 3-(Methylamino)-2-substituted-quinazolin-4(3H)-one

-

Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

-

Add methylhydrazine (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Diagram of a General Synthetic Workflow

Caption: General synthetic scheme for 3-amino-substituted quinazolin-4-ones.

Potential Biological Activities and Mechanism of Action

While specific biological data for 3-(Methylamino)-3,4-dihydroquinazolin-4-one is scarce, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications. The quinazolinone scaffold is known to interact with a variety of biological targets.

Potential Therapeutic Areas:

-

Anticancer: Many quinazolinone derivatives exhibit potent anticancer activity by targeting key enzymes in signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1][11] The substitution pattern on the quinazolinone ring is crucial for this activity.

-

Antimicrobial: The quinazolinone nucleus is present in compounds with broad-spectrum antibacterial and antifungal activities.[12]

-

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13]

-

Anticonvulsant: The sedative and anticonvulsant properties of some quinazolinones have been well-documented.[5]

Postulated Mechanism of Action:

The biological activity of quinazolinones is highly dependent on the nature and position of their substituents. For 3-(Methylamino)-3,4-dihydroquinazolin-4-one, the methylamino group at the N-3 position is a key feature. This substitution can influence the molecule's ability to form hydrogen bonds with biological targets, its lipophilicity, and its overall three-dimensional shape.

Diagram of Potential Kinase Inhibition Pathway

Caption: Postulated mechanism of anticancer action via EGFR and PI3K pathway inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a series of in vitro assays can be employed, guided by the known activities of related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the anticancer potential of a compound.

-

Cell Culture: Plate human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-(Methylamino)-3,4-dihydroquinazolin-4-one in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)

This assay determines the direct inhibitory effect of the compound on a specific enzyme.

-

Assay Setup: In a 96-well plate, add the recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Compound Addition: Add varying concentrations of 3-(Methylamino)-3,4-dihydroquinazolin-4-one to the wells.

-

Kinase Reaction: Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., in an ELISA format).

-

Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.

Conclusion and Future Directions

3-(Methylamino)-3,4-dihydroquinazolin-4-one represents an intriguing yet understudied member of the pharmacologically significant quinazolinone family. Based on the extensive body of research on its structural analogues, this compound holds potential for development in various therapeutic areas, particularly oncology. Future research should focus on elucidating a detailed and optimized synthesis, comprehensive characterization of its physicochemical properties, and a thorough investigation of its biological activities against a panel of relevant targets. Such studies will be crucial in determining the true therapeutic potential of this and related quinazolinone derivatives.

References

- The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. (n.d.).

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules.

- Study on quinazolinone derivative and their pharmacological actions. (2024). Journal of Pharmaceutical Sciences.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals.

- 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE. (n.d.). CymitQuimica.

- 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE. (n.d.). ChemicalBook.

- 3-(methylamino)-3,4-dihydroquinazolin-4-one. (n.d.). Finetech Industry Limited.

- Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. (2025). ResearchGate.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). Future Journal of Pharmaceutical Sciences.

- Synthesis and biological evaluation of some new 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-aryl-2-(benzylthio)quinazolin-4(3H)-ones as antioxidants; COX-2, LDHA, α-glucosidase and α-amylase inhibitors; and anti-inflammatory agents. (2021). Molecules.

Sources

- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]

- 7. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. acgpubs.org [acgpubs.org]

- 10. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [amp.chemicalbook.com]

- 11. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]

- 13. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-(Methylamino)-3,4-dihydroquinazolin-4-one: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a heterocyclic compound belonging to the quinazolinone class. While specific research on this particular molecule is limited, this document synthesizes available data on its physicochemical properties and explores the broader context of N-aminoquinazolinones, including their synthesis, characterization, and significant biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound and its analogues in medicinal chemistry and drug discovery.

Introduction to the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, has been extensively explored for its therapeutic potential. Derivatives of quinazolin-4-one are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The substitution at various positions of the quinazolinone ring system allows for the fine-tuning of its biological effects, making it a versatile template for drug design.

Physicochemical Properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a derivative of the quinazolin-4-one scaffold with a methylamino group at the N-3 position. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃O | [4][5] |

| Molecular Weight | 175.19 g/mol | [5][6] |

| CAS Number | 60512-86-9 | [4][6] |

| Physical Form | Solid | [4] |

| Purity | Typically >98% | [4] |

Synthesis of 3-Aminoquinazolinone Derivatives

A plausible synthetic route for 3-(Methylamino)-3,4-dihydroquinazolin-4-one would start from anthranilic acid. The following diagram illustrates a generalized synthetic workflow for N-substituted 3-aminoquinazolinones.

Caption: Generalized synthesis of a 3-aminoquinazolinone derivative.

Experimental Protocol: A General Approach to 3-Aminoquinazolinone Synthesis

The following protocol is a generalized procedure based on the synthesis of related 3-aminoquinazolinone derivatives and should be optimized for the specific synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

-

Step 1: Acetylation of Anthranilic Acid.

-

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add an acylating agent such as acetic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-acetylanthranilic acid.

-

-

Step 2: Cyclization to form the Benzoxazinone Intermediate.

-

Reflux the N-acetylanthranilic acid with a dehydrating/cyclizing agent like thionyl chloride or acetic anhydride.

-

Remove the excess reagent under reduced pressure to obtain the crude 2-substituted-3,1-benzoxazin-4-one.

-

-

Step 3: Formation of the 3-Aminoquinazolinone.

-

Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Add an equimolar amount of methylhydrazine.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(Methylamino)-3,4-dihydroquinazolin-4-one are not available in the public domain. However, based on the analysis of related quinazolinone structures, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the quinazolinone core, a singlet for the methyl group, and a signal for the N-H proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O (amide) stretching, and C=N stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ).

Biological Activities and Potential Applications

The quinazolinone scaffold is a cornerstone in the development of therapeutic agents.[1] While specific biological studies on 3-(Methylamino)-3,4-dihydroquinazolin-4-one are lacking, the broader class of 3-aminoquinazolinones has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous quinazolinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases. The structural similarity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one to known anticancer agents suggests it could be a candidate for further investigation in this area.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 3. cajotas.casjournal.org [cajotas.casjournal.org]

- 4. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

- 5. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]

- 7. Synthesis of aminoquinazoline derivatives and their antiproliferative activities against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis and procedural framework for the spectroscopic characterization of 3-(Methylamino)-3,4-dihydroquinazolin-4-one (CAS: 60512-86-9). Quinazolinone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] A thorough understanding of their spectroscopic properties is fundamental for structural elucidation, purity assessment, and the rational design of new therapeutic agents.[3] While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, predictive profile. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), alongside field-proven, step-by-step protocols for data acquisition. This document is designed to empower researchers to confidently identify, characterize, and utilize this compound in their research and development endeavors.

Introduction and Molecular Overview

3-(Methylamino)-3,4-dihydroquinazolin-4-one belongs to the quinazolinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antiviral properties.[2] The structural integrity and purity of such compounds are prerequisites for reliable biological evaluation. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and structure. This guide offers the foundational knowledge and practical protocols necessary to perform and interpret these critical analyses.

Physicochemical Properties

A summary of the key physicochemical properties for 3-(Methylamino)-3,4-dihydroquinazolin-4-one is presented below.

| Property | Value | Source(s) |

| CAS Number | 60512-86-9 | [4][5][6] |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [5][6] |

| Appearance | Solid (predicted) | [4] |

Chemical Structure

The chemical structure of the title compound is foundational to interpreting its spectral data.

Caption: Chemical structure of 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data based on the analysis of the parent 4(3H)-quinazolinone scaffold and related substituted derivatives.[7][8]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the hydrogen framework of a molecule. The spectrum is predicted to be recorded in a deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~8.15 | d (J ≈ 8.0 Hz) | 1H | H-5 | The proton ortho to the carbonyl group is typically the most deshielded aromatic proton due to the anisotropic effect of the C=O bond. This assignment is consistent with data for the parent quinazolinone scaffold.[7] |

| ~7.85 | t (J ≈ 7.5 Hz) | 1H | H-7 | Aromatic proton expected to appear as a triplet due to coupling with H-6 and H-8. Its chemical shift is intermediate among the aromatic protons. |

| ~7.75 | d (J ≈ 8.0 Hz) | 1H | H-8 | Aromatic proton ortho to the ring nitrogen, appearing as a doublet. |

| ~7.55 | t (J ≈ 7.5 Hz) | 1H | H-6 | Aromatic proton expected to be the most shielded of the benzene ring protons, appearing as a triplet. |

| ~8.20 | s | 1H | H-2 | This proton is attached to an imine-like carbon (C2) and is expected to be a sharp singlet in the downfield region.[7] |

| ~5.0-6.0 | q (J ≈ 5.0 Hz) | 1H | NH -CH₃ | The N-H proton of the methylamino group is expected to be a broad quartet due to coupling with the methyl protons. Its chemical shift can vary significantly with concentration and solvent. |

| ~2.80 | d (J ≈ 5.0 Hz) | 3H | NH-CH₃ | The methyl protons are coupled to the adjacent N-H proton, resulting in a doublet. The chemical shift is characteristic of a methyl group attached to a nitrogen atom.[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy elucidates the carbon backbone of the molecule. The spectrum is predicted using proton broadband decoupling.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Comparative Insights |

| ~162.0 | C-4 (C=O) | The carbonyl carbon of the amide group is highly deshielded and typically appears in this region for quinazolinones.[7] |

| ~148.0 | C-8a | Aromatic quaternary carbon adjacent to the heteroatom (N1). |

| ~145.0 | C-2 | The iminic carbon is expected in the downfield region, characteristic of sp² carbons bonded to nitrogen. |

| ~134.5 | C-7 | Aromatic CH carbon. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~126.5 | C-6 | Aromatic CH carbon. |

| ~126.0 | C-8 | Aromatic CH carbon. |

| ~120.0 | C-4a | Aromatic quaternary carbon ortho to the carbonyl group. |

| ~30.0 | -CH₃ | The aliphatic methyl carbon attached to nitrogen is expected in the upfield region, consistent with standard chemical shift values for methylamines.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is typically acquired from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale & Functional Group Correlation |

| ~3350 - 3300 | Medium | N-H Stretch | Corresponds to the stretching vibration of the secondary amine (N-H) in the methylamino group. Similar N-H stretches are observed in related amino-quinazolinones.[10] |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the benzene ring.[2] |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch | Corresponds to the C-H stretching vibrations of the methyl group.[2] |

| ~1680 - 1660 | Strong | C=O Stretch (Amide) | A very strong and characteristic absorption for the carbonyl group in the quinazolinone ring, often referred to as an amide I band.[7][10] |

| ~1620 - 1600 | Medium | C=N Stretch & C=C Stretch | Overlapping region for the stretching vibrations of the carbon-nitrogen double bond at C2 and the aromatic carbon-carbon double bonds.[2] |

| ~1470 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds within the heterocyclic system. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features. Electrospray ionization (ESI) is a common technique for such compounds.

-

Predicted Molecular Ion Peak (M+H)⁺: For C₉H₉N₃O, the expected monoisotopic mass is 175.0746 g/mol . In positive ion ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 176.0824 .

-

Plausible Fragmentation Pathway: The quinazolinone ring is relatively stable, but fragmentation can be initiated by the loss of neutral molecules or radical cleavage.

Caption: A proposed ESI-MS fragmentation pathway for the title compound.

Standard Experimental Protocols

The following protocols represent industry-standard methodologies for acquiring high-quality spectroscopic data for quinazolinone derivatives.

NMR Spectroscopy Protocol

Causality: The choice of a high-field spectrometer enhances signal dispersion and resolution, which is critical for unambiguously assigning protons in the crowded aromatic region. DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic compounds and for positioning the residual solvent peak away from most analyte signals.[7]

Workflow Diagram:

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Methylamino)-3,4-dihydroquinazolin-4-one and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) that has been properly tuned and shimmed for the sample.[11]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Use a spectral width of -2 to 12 ppm and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to the ¹H spectrum. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds to ensure proper relaxation of quaternary carbons.[7]

-

Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO (¹H at δ 2.50 ppm; ¹³C at δ 39.52 ppm).[7]

FTIR Spectroscopy Protocol (ATR Method)

Causality: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient and reproducible technique for solid-state analysis.

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Conclusion

This guide establishes a detailed, predictive spectroscopic framework for 3-(Methylamino)-3,4-dihydroquinazolin-4-one. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data provide a reliable reference for researchers engaged in its synthesis or application. The provided protocols are robust, field-tested, and designed to yield high-quality, reproducible data. While predictive, this analysis provides a strong, theoretically grounded basis for the structural confirmation of the title compound. Empirical verification using the outlined methodologies is the essential final step for unequivocal structural assignment.

References

- BenchChem. (n.d.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

- SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.

- Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

- MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study.

- BenchChem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.

- CymitQuimica. (n.d.). 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE.

- Sigma-Aldrich. (n.d.). 3-(Methylamino)-3,4-dihydroquinazolin-4-one.

- ChemicalBook. (n.d.). 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis.

- Figshare. (n.d.). SUPPORTING INFORMATION - An expeditious synthesis of 2,3-dihydroquinazolin-4(1H)-ones....

- PLOS One. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives....

- Doc Brown's Advanced Organic Chemistry. (2025). 13C nmr spectrum of methylamine.

Sources

- 1. scispace.com [scispace.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

- 5. 3-(Methylamino)-3,4-dihydroquinazolin-4-one | 60512-86-9 [sigmaaldrich.com]

- 6. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide on the Physical Characteristics of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

A Foundational Resource for Drug Development Professionals

Introduction: 3-(Methylamino)-3,4-dihydroquinazolin-4-one, a derivative of the versatile quinazolinone scaffold, holds significant interest within the medicinal chemistry landscape. The quinazolinone core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. A comprehensive understanding of the physical characteristics of its derivatives is a cornerstone of the drug discovery and development pipeline, profoundly influencing formulation strategies, bioavailability, and overall therapeutic potential. This technical guide serves as a centralized repository of the key physicochemical properties of 3-(Methylamino)-3,4-dihydroquinazolin-4-one, providing an essential dataset for researchers and scientists in the field.

Physicochemical Properties: A Quantitative Overview

The behavior of a drug candidate within a biological system is intrinsically linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

Molecular Identity and Attributes

The fundamental identity of 3-(Methylamino)-3,4-dihydroquinazolin-4-one is defined by its molecular structure and weight.

Molecular Formula: C₉H₉N₃O[1][2][3][4]

Molecular Weight: 175.19 g/mol [2][3][4]

Chemical Structure:

Caption: Chemical structure of 3-(Methylamino)-3,4-dihydroquinazolin-4-one

Tabulated Physicochemical Data

This table provides a concise summary of the key experimentally determined and predicted physical properties of the title compound.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 110 °C | [5][6] |

| Purity | 95-98% (as commercially available) | [1] |

| CAS Number | 60512-86-9 | [1][5][7] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of a compound's physical properties relies on standardized analytical methodologies. The following section details the workflows for key characterization experiments.

Melting Point Determination: A Purity Benchmark

The melting point is a critical physical constant that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.

Workflow for Capillary Melting Point Determination:

Caption: Standard workflow for melting point determination by the capillary method.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands for 3-(Methylamino)-3,4-dihydroquinazolin-4-one would include vibrations corresponding to N-H, C=O (amide), C=N, and aromatic C=C bonds.

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and can offer structural insights through analysis of its fragmentation patterns.

General Workflow for Spectroscopic Characterization:

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-(Methylamino)-3,4-dihydroquinazolin-4-one. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. General safe laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This technical guide provides a consolidated overview of the essential physical characteristics of 3-(Methylamino)-3,4-dihydroquinazolin-4-one. The presented data and experimental workflows offer a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel quinazolinone-based therapeutic agents. A thorough understanding of these foundational properties is a critical prerequisite for advancing drug discovery programs and developing safe and effective medicines.

References

Sources

- 1. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CymitQuimica [cymitquimica.com]

- 2. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [amp.chemicalbook.com]

- 3. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | CAS: 60512-86-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [amp.chemicalbook.com]

- 6. 60512-86-9 CAS MSDS (3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(METHYLAMINO)-3,4-DIHYDROQUINAZOLIN-4-ONE | 60512-86-9 [chemicalbook.com]